molecular formula C4H4F3IO B1631065 4,4,4-Trifluoro-2-iodobut-2-en-1-ol

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Cat. No.: B1631065
M. Wt: 251.97 g/mol
InChI Key: IKZCFFDZPLSYCR-IWQZZHSRSA-N
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Description

4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS synonyms: ZINC02530946, AC1NWP8N, MolPort-001-775-237, etc.) is a fluorinated iodinated alkenol with the molecular formula C₄H₄F₃IO. Its structure features a trifluoromethyl group at the C4 position, an iodine atom at C2 of the conjugated double bond, and a hydroxyl group at C1 (). The iodine substituent introduces significant steric and electronic effects, influencing reactivity and stability.

Properties

IUPAC Name

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZCFFDZPLSYCR-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,4-trifluoro-2-iodobut-2-en-1-ol with three categories of analogs: halogen-substituted, heterocyclic-substituted, and hydroxyl-modified derivatives.

Halogen-Substituted Analogs

Replacing iodine with lighter halogens (Cl, Br) alters physical and chemical properties:

Property This compound 4,4,4-Trifluoro-2-bromobut-2-en-1-ol 4,4,4-Trifluoro-2-chlorobut-2-en-1-ol
Molecular Weight 268.97 g/mol 207.98 g/mol 163.53 g/mol
Leaving Group Ability High (I⁻) Moderate (Br⁻) Low (Cl⁻)
Stability Light-sensitive More stable than iodo analog Most stable
  • Synthesis: The iodine-substituted compound may require specialized reagents (e.g., iodide sources) compared to bromo/chloro analogs. highlights a patented method for synthesizing non-iodinated 4,4,4-trifluorobut-2-en-1-ol via alkyl trifluorobut-enoate reduction, suggesting that iodination likely involves additional steps, such as halogen exchange or electrophilic substitution .

Heterocyclic-Substituted Analogs

Compounds like 4,4,4-trifluoro-2-(thiophen-3-yl)but-2-enoic acid (from ) replace iodine with a thiophene group. Key differences include:

  • Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), whereas thiophene derivatives participate in electrophilic aromatic substitution.
  • Applications : Thiophene-containing analogs are more common in materials science (e.g., conductive polymers), while iodo derivatives are preferred in medicinal chemistry for radiopharmaceuticals .

Hydroxyl-Modified Derivatives

Replacing the hydroxyl group with other functionalities (e.g., amines, ethers) impacts solubility and hydrogen-bonding capacity. For example:

  • 4,4,4-Trifluoro-2-iodobut-2-en-1-yl methyl ether : Reduced polarity, enhancing lipid solubility.

Structural and Crystallographic Insights

Comparative studies of halogenated compounds often reveal:

  • Bond Lengths : C-I bonds (~2.10 Å) are longer than C-Br (~1.90 Å) or C-Cl (~1.76 Å), affecting molecular conformation.
  • Packing Efficiency : Heavier iodine atoms may lead to denser crystal packing compared to lighter halogens .

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